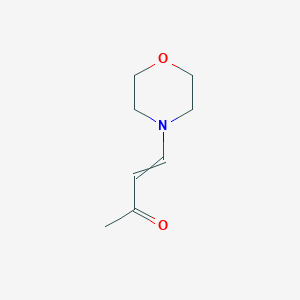
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone
Overview
Description
Synthesis Analysis
The synthesis of related piperidin-1-yl methanone derivatives involves various chemical reactions, including substitution reactions, amidation, Friedel-Crafts acylation, and hydration processes. For instance, the synthesis of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through substitution reactions, highlighting the compound's complexity and the detailed steps required to obtain it (Karthik et al., 2021). Another example includes the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, demonstrating the compound's synthetic accessibility and the importance of precise reaction conditions (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, have provided insights into the compound's crystalline form and molecular geometry. For example, the crystal structure analysis of a related compound showed intermolecular hydrogen bonds and confirmed the chair conformation of the piperidine ring, which is essential for understanding the compound's stability and reactivity (Revathi et al., 2015). These studies are crucial for predicting the compound's behavior in various chemical environments.
Chemical Reactions and Properties
Piperidin-1-yl methanone derivatives participate in various chemical reactions, showcasing their reactivity and potential for further chemical modifications. For instance, the synthesis of organotin(IV) complexes from related compounds suggests possibilities for creating new materials with unique properties (Singh et al., 2016). Such reactions expand the utility of these compounds in different scientific fields, including materials science.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, are determined through methods like thermogravimetric analysis. The thermal properties of crystals containing similar structures were stable in a specific temperature range, indicating their suitability for applications requiring temperature resilience (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of "(2-Hydroxy-phenyl)-piperidin-1-yl-methanone" and its derivatives, such as their electronic and molecular characteristics, have been explored using various spectroscopic techniques and theoretical calculations. The HOMO-LUMO energy gap and other electronic parameters provide insights into the compound's reactivity and stability. DFT calculations and molecular electrostatic potential maps identify reactive sites on the molecule's surface, facilitating predictions about its reactivity in chemical reactions (Karthik et al., 2021).
Scientific Research Applications
Crystal Structure and Chemical Properties
- A study by (Revathi et al., 2015) focused on the crystal structure of a related compound, showing the dihedral angles between the benzene ring and the piperidine rings. This research is significant for understanding the molecular geometry and potential chemical interactions of similar compounds.
Synthesis and Structural Studies
- Research conducted by (Karthik et al., 2021) highlights the synthesis and structural characterization of a similar compound, providing insights into the methods and techniques used for creating and analyzing compounds with (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.
Antimicrobial Properties
- (Ramudu et al., 2017) and (Mallesha & Mohana, 2014) have reported the synthesis of derivatives with antimicrobial activities. This underscores the potential of such compounds in pharmaceutical applications, particularly as antimicrobial agents.
Neuroprotective Activities
- (Zhong et al., 2020) demonstrated the potential neuroprotective effects of derivatives against cell death, indicating the possibility of using these compounds in neurodegenerative disease treatment or research.
Antitubercular Activities
- A study by (Bisht et al., 2010) found that certain derivatives show significant antitubercular activity, suggesting a possible role in developing new treatments for tuberculosis.
Enzyme Inhibitory Activity
- (Cetin et al., 2021) explored compounds with enzyme inhibitory activities, which could be beneficial in designing drugs targeting specific enzymes.
Anticancer Effects
- Research by (Vinaya et al., 2011) on derivatives showed anticancer effects, particularly in inhibiting the growth of leukemia cells, highlighting its potential in cancer therapy research.
Mechanism of Action
Target of Action
Similar compounds such as 2-hydroxyphenylacetic acid, a metabolite of phenylalanine, are known to interact with various enzymes and receptors in the body
Mode of Action
For instance, 2-hydroxyphenylacetic acid, a related compound, has been implicated in various biochemical processes
Biochemical Pathways
Related compounds such as 2-hydroxyphenylacetic acid are known to be involved in various metabolic pathways . More research is needed to determine the specific pathways influenced by (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties
Result of Action
For instance, 2-(2’-hydroxyphenyl)benzimidazole has been reported to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the compound’s fluorescence increases upon aggregation
Action Environment
For instance, plants, due to their lack of mobility, are exposed to adverse environmental factors that cannot be avoided, having a direct influence on their development
Safety and Hazards
Future Directions
The future research directions for this compound could potentially involve further exploration of its synthesis, properties, and potential biological activities . This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMP-activated protein kinase (AMPK), a crucial enzyme in maintaining cellular energy homeostasis . The nature of these interactions involves binding to specific sites on the enzyme, leading to either activation or inhibition of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK signaling in mouse primary hepatocytes, leading to changes in glucose uptake and energy metabolism . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the AMPK enzyme, inducing conformational changes that either activate or inhibit its function . This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vivo studies include sustained changes in cellular metabolism and energy homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with AMPK influences pathways related to glucose and lipid metabolism . These interactions can lead to changes in the levels of key metabolites and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .
properties
IUPAC Name |
(2-hydroxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRBIQSVUGRKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279925 | |
| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2890-83-7 | |
| Record name | NSC14615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)
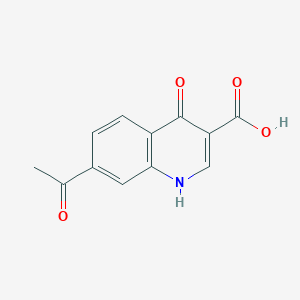
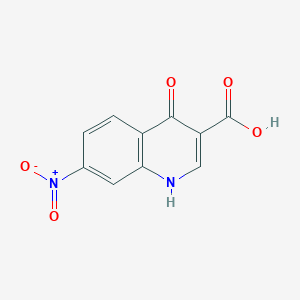
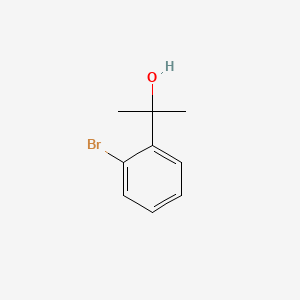
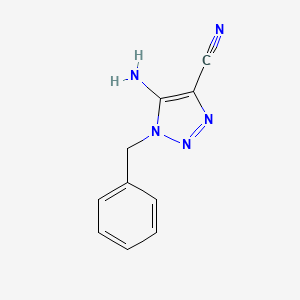
![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)
